molecular formula C18H15N3O2 B11986386 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B11986386
M. Wt: 305.3 g/mol
InChI Key: NSAOBWUYHCUDBA-YBFXNURJSA-N
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Description

2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of 2-methyl-quinoline-4-carboxylic acid with 2-hydroxy-benzaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the hydrazide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Corresponding amines

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-4-carboxylic acid derivatives
  • Benzylidene hydrazides
  • 2-Methylquinoline derivatives

Uniqueness

What sets 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE apart is its unique combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C18H15N3O2/c1-12-10-15(14-7-3-4-8-16(14)20-12)18(23)21-19-11-13-6-2-5-9-17(13)22/h2-11,22H,1H3,(H,21,23)/b19-11+

InChI Key

NSAOBWUYHCUDBA-YBFXNURJSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

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